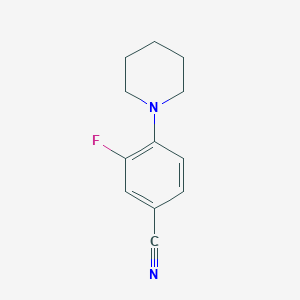

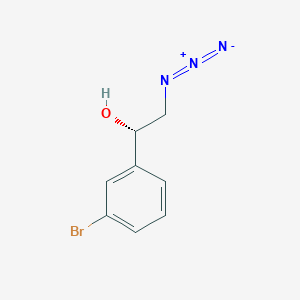

(1S)-2-azido-1-(3-bromophenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1S)-1-(3-bromophenyl)ethanol” is a chemical compound with the molecular formula C8H9BrO . It’s also known by other names such as “3-Bromo-alpha-methylbenzyl alcohol” and "3-Bromo-alpha-methylbenzene alcohol" .

Molecular Structure Analysis

The InChI code for “(1S)-1-(3-bromophenyl)ethanol” is1S/C8H9BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m0/s1 . Physical And Chemical Properties Analysis

“(1S)-1-(3-bromophenyl)ethanol” has a molecular weight of 201.06 g/mol . Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, and polarizability are also available .Scientific Research Applications

Copper-Catalyzed Direct Amination

Research by Zhao, Fu, and Qiao (2010) details a copper-catalyzed direct amination of ortho-functionalized haloarenes, using NaN(3) as the amino source in ethanol. This method synthesizes ortho-functionalized aromatic amines, potentially including derivatives of (1S)-2-azido-1-(3-bromophenyl)ethanol (Zhao, Fu, & Qiao, 2010).

Enantioselective Alcoholysis, Hydrolysis, and Acylation

Conde et al. (1998) achieved the resolution of similar compounds through enantioselective lipase-catalyzed alcoholysis, hydrolysis, and acylation. This process is significant in the synthesis of new adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).

Synthesis of Phthalocyanine Derivatives

Ramos et al. (2015) synthesized phthalocyanine derivatives modified with optically active alcohols, including 1-(4-bromophenyl)ethanol. These derivatives have varied photochemical and biological properties, suggesting potential applications in targeted therapy (Ramos et al., 2015).

Kinetic Resolution of Secondary Alcohols

Galvão et al. (2018) developed a nanohybrid material for the kinetic resolution of secondary alcohols like rac-1-(3-bromophenyl)-1-ethanol. This process is crucial for synthesizing enantiomeric drugs and other bioactive substances (Galvão et al., 2018).

Enantioseparation by Crystallization

Grandeury et al. (2003) demonstrated that racemic 1-(p-bromophenyl)ethanol can be resolved by recrystallization with permethylated β-cyclodextrin. This method is significant for enantioseparation and understanding chiral discrimination mechanisms (Grandeury, Petit, Gouhier, Agasse, & Coquerel, 2003).

Synthesis of Triazole-Containing β-Blocker Analogues

Ankati et al. (2008) synthesized 2-azido-1-arylethanols with excellent optical purity and converted them into triazole-containing beta-blocker analogues. This synthesis route is effective for producing compounds with potential biological activity (Ankati, Yang, Zhu, Biehl, & Hua, 2008).

Copper(I)-Catalyzed Cycloaddition in Peptide Synthesis

Tornøe, Christensen, and Meldal (2002) reported a copper(I)-catalyzed cycloaddition of terminal alkynes to azides in solid-phase peptide synthesis. This method is compatible with polar supports and important for synthesizing diverse 1,4-substituted [1,2,3]-triazoles (Tornøe, Christensen, & Meldal, 2002).

Magnetic Properties in Azido-Bridged Lanthanide Chain Complexes

Bazhenova et al. (2019) explored the syntheses, structure, and magnetic properties of azido-bridged lanthanide complexes, potentially including (1S)-2-azido-1-(3-bromophenyl)ethanol. This research provides insights into the magnetic behavior of these compounds (Bazhenova et al., 2019).

Synthesis and Properties of Quinoxaline Derivatives

Jian et al. (2007) synthesized 2,3-Bis(4-bromophenyl)quinoxaline, a compound potentially related to (1S)-2-azido-1-(3-bromophenyl)ethanol. This research contributes to the understanding of bond lengths, angles, and van der Waals forces in molecular structures (Jian, Wang, Zhuang, & Xiao, 2007).

Safety and Hazards

properties

IUPAC Name |

(1S)-2-azido-1-(3-bromophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O/c9-7-3-1-2-6(4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPQHFRJCZVWHZ-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CN=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@@H](CN=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-2-azido-1-(3-bromophenyl)ethan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(6-chloropyridine-3-sulfonamido)phenyl]-2-hydroxyacetamide](/img/structure/B2639673.png)

![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2639676.png)

![6-(2-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2639678.png)

![Tert-butyl (4S,5R)-2-[(6-chloropyridazin-3-yl)methyl]-4,5-dihydroxydiazinane-1-carboxylate](/img/structure/B2639681.png)